molecular formula C18H21OP B080947 Cyclohexyldiphenylphosphine oxide CAS No. 13689-20-8

Cyclohexyldiphenylphosphine oxide

Cat. No.: B080947
CAS No.: 13689-20-8
M. Wt: 284.3 g/mol
InChI Key: ICVUZKQDJNUMKC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of cyclohexyldiphenylphosphine oxide involves several methods. One common approach is the base-mediated cyclization of 2-alkynylphenylphosphine oxides to form benzo[b]phosphole oxides. Another method involves the reaction of (1,4-cyclohexadien-3-yl)phosphine oxides with secondary phosphine oxides, resulting in Michael-type addition products. Industrial production methods typically involve similar synthetic routes but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

Cyclohexyldiphenylphosphine oxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include visible light for photocatalysis and specific catalysts for annulation reactions. Major products formed from these reactions include oxygenated products such as 1,6-hexanedial and cyclohexene oxide.

Scientific Research Applications

Cyclohexyldiphenylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclohexyldiphenylphosphine oxide exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by lowering the activation energy and providing a suitable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific reaction it is catalyzing.

Comparison with Similar Compounds

Cyclohexyldiphenylphosphine oxide can be compared with other similar compounds such as:

This compound is unique due to its specific catalytic properties and its ability to facilitate complex organic transformations, making it a valuable compound in various fields of research and industry.

Biological Activity

Cyclohexyldiphenylphosphine oxide (CDPPO) is a phosphine oxide compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique biological activities. This article explores the biological activity of CDPPO, including its mechanisms of action, applications in biochemical research, and relevant case studies.

CDPPO is characterized by the presence of a cyclohexyl group attached to a diphenylphosphine oxide moiety. Its chemical structure can be represented as follows:

C18H21OP\text{C}_{18}\text{H}_{21}\text{O}\text{P}

This structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

  • Bioorthogonal Chemistry : CDPPO is utilized in bioorthogonal reactions, particularly in the Staudinger ligation, which allows for selective tagging of biomolecules. This reaction is notable for its high chemoselectivity and compatibility with various functional groups, making it suitable for use in live cells .
  • Potassium Channel Blockade : Recent studies have indicated that derivatives of phosphine oxides, including CDPPO, can act as blockers of potassium channels such as KV1.5 and IKur. These channels are crucial for cardiac action potentials. For instance, DPO-1, a related compound, has shown an IC50 value of 0.31 μM for rKV1.5 channels, suggesting that CDPPO may exhibit similar biological effects .
  • Reactivity with Biomolecules : The phosphine oxide functionality allows CDPPO to participate in various chemical transformations that can modify biomolecules, enhancing their therapeutic potential .

Applications in Biochemical Research

CDPPO has been employed in several biochemical applications due to its ability to selectively interact with biological molecules:

  • Tagging Biomolecules : The ability of CDPPO to react with azide-functionalized biomolecules facilitates the study of protein interactions and dynamics within living cells.
  • Catalysis : CDPPO has been used as a ligand in palladium-catalyzed reactions, demonstrating high reactivity under standard conditions .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReference
Bioorthogonal ReactionStaudinger ligation for biomolecule tagging
Potassium Channel BlockadeInhibition of KV1.5 channels
Catalytic ApplicationLigand in palladium-catalyzed reactions

Case Study: Potassium Channel Inhibition

In a study examining the effects of phosphine oxides on cardiac myocytes, it was found that compounds similar to CDPPO significantly increased action potential duration by blocking IKur currents. This suggests potential therapeutic applications in treating atrial fibrillation by stabilizing cardiac electrical activity .

Case Study: Bioorthogonal Applications

Research highlighted the effectiveness of CDPPO in facilitating bioorthogonal labeling strategies within live cells. By utilizing CDPPO in conjunction with azide-functionalized probes, researchers successfully tracked protein interactions in real-time, showcasing its utility in cellular biology .

Properties

IUPAC Name

[cyclohexyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVUZKQDJNUMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160002
Record name Cyclohexyldiphenylphosphine oxide
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Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13689-20-8
Record name Cyclohexyldiphenylphosphine oxide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclohexyldiphenylphosphine oxide
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Record name Cyclohexyldiphenylphosphine oxide
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Record name Cyclohexyldiphenylphosphine oxide
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Q & A

Q1: How does cyclohexyldiphenylphosphine oxide interact with uranyl ions, and what are the downstream effects of this interaction?

A1: this compound (OPCyPh2) acts as a ligand, coordinating with uranyl ions (UO22+) to form a four-fold homoleptic complex, [UO2(OPCyPh2)4]2+. [] This complex exhibits a highly symmetric structure stabilized by intramolecular π-π stacking interactions between the phenyl groups of neighboring OPCyPh2 molecules in the equatorial plane of UO22+. [] This unique coordination environment significantly suppresses the lability of UO22+, making ligand exchange reactions remarkably slow. [] Interestingly, [UO2(OPCyPh2)4]2+ can act as a photocatalyst for the oxygenation of cyclohexene under blue light irradiation. [] Upon excitation, the complex abstracts a hydrogen atom from cyclohexene, generating a cyclohexene radical and a U(V) intermediate. [] This initiates a cascade of reactions leading to the formation of oxygenated products like 1,6-hexanedial, cyclohexene oxide, 2-cyclohexen-1-one, and 2-cyclohexen-1-ol. []

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